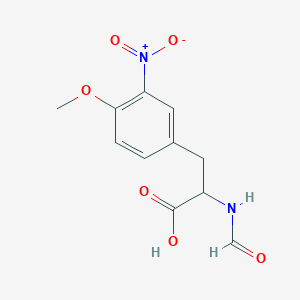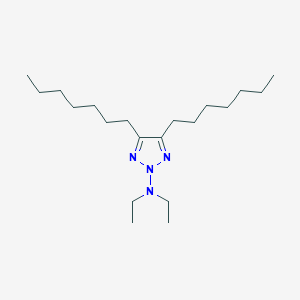
Urea, N-methyl-N'-(5-methyl-1,2-benzisothiazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- is a chemical compound that belongs to the class of benzisothiazolinones. This compound is known for its unique structure, which includes a urea moiety and a benzisothiazole ring. It has various applications in different fields due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- typically involves the reaction of N-methylurea with 5-methyl-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzisothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes in microorganisms, leading to their death. The exact pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazolinone: A related compound with similar antimicrobial properties.
Methylisothiazolinone: Another isothiazolinone used as a biocide in various products.
Uniqueness
Urea, N-methyl-N’-(5-methyl-1,2-benzisothiazol-3-yl)- is unique due to its combination of a urea moiety and a benzisothiazole ring. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from industrial preservatives to potential therapeutic agents.
Propriétés
Numéro CAS |
105777-85-3 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-7(5-6)9(13-15-8)12-10(14)11-2/h3-5H,1-2H3,(H2,11,12,13,14) |
Clé InChI |
KFYMEKSEMPSBIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SN=C2NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















